3-Methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
3-Methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one is an organic compound belonging to the class of chromenes. Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring. This particular compound is characterized by its hexahydrochromen structure, which indicates that it is a fully saturated derivative of chromene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 3-methyl-1,5-hexadiene in the presence of a strong acid like sulfuric acid can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5,5,8a-Tetramethyl-3,4,4a,5,6,8a-hexahydro-2H-chromene
- 2,5,5,8a-tetramethyl-2,3,4,4a,6,8-hexahydrochromen-7-one
Uniqueness
3-Methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific substitution pattern and fully saturated chromene structure. This gives it distinct chemical and physical properties compared to other similar compounds, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C10H14O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h6,8-9H,2-5H2,1H3 |
InChI Key |
YCBOWIQHOJEFOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2CCCCC2C1=O |
Origin of Product |
United States |
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